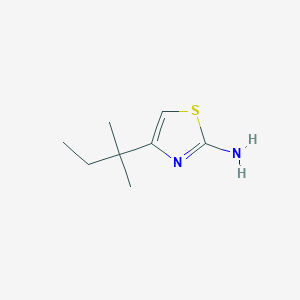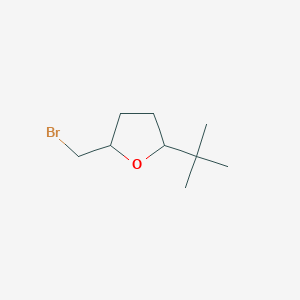
4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene typically involves the chloromethylation of 4-cyclopropylcyclohex-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thioethers.
Oxidation Reactions: Products include cyclohexanone and cyclohexanol derivatives.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. For example, in substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new chemical bonds. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity due to the difference in halogen atoms.
4-(Hydroxymethyl)-4-cyclopropylcyclohex-1-ene: Contains a hydroxymethyl group, leading to different chemical properties and reactivity.
4-(Methyl)-4-cyclopropylcyclohex-1-ene: Lacks the halogen atom, resulting in different reactivity and applications.
Uniqueness
4-(Chloromethyl)-4-cyclopropylcyclohex-1-ene is unique due to the presence of both a chloromethyl group and a cyclopropyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
4-(chloromethyl)-4-cyclopropylcyclohexene |
InChI |
InChI=1S/C10H15Cl/c11-8-10(9-4-5-9)6-2-1-3-7-10/h1-2,9H,3-8H2 |
InChI Key |
HMBMCCCJGMJROK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(CCl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B15255634.png)





![1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B15255683.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine](/img/structure/B15255688.png)
![1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one](/img/structure/B15255691.png)

